molecular formula C15H23N5O4S B2837595 7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-16-9

7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2837595
CAS RN: 442865-16-9
M. Wt: 369.44
InChI Key: BMVKLCRFVBBKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H23N5O4S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Drug Design

The study of purine fused-ring skeletons, as seen in compounds like 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, reveals their planar structure and the chair conformation of the morpholine ring. Such insights are crucial for drug design, providing a foundation for understanding how molecular modifications can impact drug-receptor interactions and biological activity (Karczmarzyk et al., 1995).

Anticancer and Antiproliferative Activity

Novel naphthoquinone derivatives bearing a N-(2-morpholinoethyl) group have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting the potential of purine derivatives in cancer therapy (Liu et al., 2018).

Analgesic and Anti-inflammatory Properties

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has uncovered compounds with significant analgesic and anti-inflammatory effects, suggesting applications in pain management and inflammatory disorders (Zygmunt et al., 2015).

Enantioselective Synthesis

The use of ephedrine-derived morpholine dione for the enantioselective synthesis of α-hydroxy γ-butyrolactones showcases the versatility of purine derivatives in synthetic organic chemistry, enabling the production of chiral compounds with potential pharmaceutical applications (Pansare et al., 2002).

Interaction Analysis in Pharmaceutically Relevant Polymorphs

A comprehensive study of the topology of interaction patterns in methylxanthines, including caffeine and theophylline, combines experimental and computational approaches to understand how these compounds interact in solid states. This research aids in the design of better pharmaceuticals by elucidating the nature of molecular interactions (Latosinska et al., 2014).

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4S/c1-18-12-11(13(21)17-14(18)22)20(5-7-23-2)15(16-12)25-10-6-19-3-8-24-9-4-19/h3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVKLCRFVBBKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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